Ethyl 3-(2,2-dimethylhydrazinyl)propanoate
Overview
Description
Ethyl 3-(2,2-dimethylhydrazinyl)propanoate is a chemical compound with the molecular formula C7H16N2O2 and a molecular weight of 160.21 . It is also known by the synonyms mildronate-004 and Propanoic acid, 3-(2,2-dimethylhydrazinyl)-, ethyl ester .
Molecular Structure Analysis
The molecular structure of Ethyl 3-(2,2-dimethylhydrazinyl)propanoate consists of a propanoic acid backbone with a 2,2-dimethylhydrazinyl group attached to the third carbon and an ethyl ester group attached to the carboxyl end .Scientific Research Applications
Polymorphism Characterization
A study by Vogt et al. (2013) characterized polymorphic forms of a compound structurally related to Ethyl 3-(2,2-dimethylhydrazinyl)propanoate using various spectroscopic and diffractometric techniques. This research highlights the importance of understanding polymorphism in pharmaceutical compounds for their physical and analytical characterization (Vogt et al., 2013).
Electroreductive Radical Cyclization
Esteves et al. (2005) investigated the electroreductive cyclization of compounds similar to Ethyl 3-(2,2-dimethylhydrazinyl)propanoate. This study contributes to the understanding of radical cyclization mechanisms and the development of synthetic methodologies for complex organic compounds (Esteves et al., 2005).
Solvent-Free Synthesis Applications
Meddad et al. (2001) explored the solvent-free synthesis of new ethyl β-hydrazino acrylates using Ethyl 3-dimethylamino acrylates, a process important for eco-friendly and efficient chemical synthesis (Meddad et al., 2001).
Thermochemistry and Kinetics in Biofuels
El‐Nahas et al. (2007) conducted a study on the thermochemistry and kinetics of esters like Ethyl propanoate, a model biofuel molecule. This research is crucial in evaluating initiation reactions and intermediate products in biofuel decomposition (El‐Nahas et al., 2007).
Synthesis of N-Substituted Compounds
Thakur et al. (2015) explored Ethyl 3-(2,4-dioxocyclohexyl)propanoate as a precursor for the synthesis of N-substituted compounds. This demonstrates the compound's role in developing new synthetic pathways for complex organic molecules (Thakur et al., 2015).
properties
IUPAC Name |
ethyl 3-(2,2-dimethylhydrazinyl)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-4-11-7(10)5-6-8-9(2)3/h8H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZNOKNEBAAMKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNN(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70290037 | |
Record name | ethyl 3-(2,2-dimethylhydrazinyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70290037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2,2-dimethylhydrazinyl)propanoate | |
CAS RN |
4748-96-3 | |
Record name | NSC66218 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66218 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 3-(2,2-dimethylhydrazinyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70290037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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